3-Bromo-5-(1-methylethyl)-benzenemethanol

Description

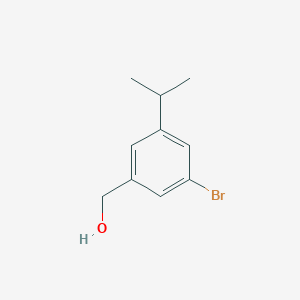

3-Bromo-5-(1-methylethyl)-benzenemethanol is a brominated aromatic alcohol with a hydroxymethyl (-CH2OH) group, a bromine atom at position 3, and an isopropyl (1-methylethyl) group at position 5 on the benzene ring. The compound’s hypothetical molecular formula is C10H13BrO, with an approximate molecular weight of 229.09 g/mol.

Properties

IUPAC Name |

(3-bromo-5-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXSJTHPSZAVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1-methylethyl)-benzenemethanol typically involves the bromination of 5-(1-methylethyl)-benzenemethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve maintaining a temperature range of 0-25°C to control the reaction rate and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-methylethyl)-benzenemethanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include 3-hydroxy-5-(1-methylethyl)-benzenemethanol, 3-amino-5-(1-methylethyl)-benzenemethanol, and 3-thio-5-(1-methylethyl)-benzenemethanol.

Oxidation Reactions: Products include 3-bromo-5-(1-methylethyl)-benzaldehyde and 3-bromo-5-(1-methylethyl)-benzoic acid.

Reduction Reactions: The major product is 5-(1-methylethyl)-benzenemethanol.

Scientific Research Applications

3-Bromo-5-(1-methylethyl)-benzenemethanol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of brominated drugs with potential therapeutic effects.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1-methylethyl)-benzenemethanol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes and receptors. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The isopropyl group contributes to the compound’s hydrophobic interactions, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Lipophilicity: The isopropyl group in the target compound likely confers moderate lipophilicity, intermediate between the highly lipophilic α-butyl derivative (logP ~3.5 estimated) and the polar trifluoromethoxy analog (logP ~2.8) . The fluorine substituent in (3-bromo-5-fluorophenyl)methanol increases polarity, reducing solubility in nonpolar solvents compared to alkyl-substituted derivatives .

- Trifluoromethoxy (-OCF3) and fluoro (-F) groups are electron-withdrawing, directing electrophilic attacks to specific ring positions and altering reaction pathways .

Biological Activity

3-Bromo-5-(1-methylethyl)-benzenemethanol, also known as a derivative of substituted benzyl alcohols, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a bromine atom and an isopropyl group attached to a benzene ring, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound show promising anticancer activities. For instance, derivatives containing bromine and other halogens have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| 1-Benzyl-5-bromoindolin-2-one | MCF-7 | 7.17 ± 0.94 |

| 1-Benzyl-5-bromoindolin-2-one | A-549 (lung cancer) | 2.93 ± 0.47 |

While specific IC50 values for this compound are not yet published, its structural analogs demonstrate significant activity against tumor cells, suggesting potential efficacy in cancer treatment .

The mechanism of action for compounds like this compound often involves interaction with specific receptors or enzymes. For example, some brominated compounds have been shown to inhibit the activity of key signaling pathways involved in cell proliferation and survival.

Key Mechanisms:

- Inhibition of VEGFR: Some brominated compounds inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis .

- Induction of Apoptosis: These compounds may also trigger apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies

A notable study explored the structure-activity relationship (SAR) of various brominated compounds, revealing that the presence of a bromine atom significantly enhances biological activity against cancer cell lines. The study indicated that modifications on the benzene ring could further optimize these activities .

In Vivo Studies

In vivo models have also been employed to assess the anticancer effects of similar compounds. For instance, studies demonstrated that certain brominated derivatives significantly reduced tumor size in xenograft models when administered at specific dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.